molecular formula C7H8N4O2 B1527201 ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate CAS No. 1249221-11-1

ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1527201
CAS No.: 1249221-11-1
M. Wt: 180.16 g/mol
InChI Key: XOJPMYICABHJRO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate: is a chemical compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring structure

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including aromatase, which is involved in the biosynthesis of estrogens . The interaction between this compound and aromatase involves the formation of hydrogen bonds, which enhances the compound’s binding affinity and specificity. Additionally, this compound has been found to interact with other proteins and biomolecules, potentially influencing their activity and function .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the expression of specific genes and proteins. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of enzymes, such as aromatase, through hydrogen bonding and other non-covalent interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of estrogens. Additionally, this compound has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation . These metabolic processes result in the formation of metabolites that can further influence cellular function and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules and exerts its biological effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl cyanoacetate with 3-cyano-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or ester groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used, often in the presence of a base.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols can be used, typically in the presence of a catalyst.

Major Products Formed:

  • Oxidation: this compound can be converted to ethyl 2-(3-carboxy-1H-1,2,4-triazol-1-yl)acetate.

  • Reduction: The reduction of the cyano group can yield ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

  • Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It can be used in the development of new drugs targeting various diseases.

Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, such as in the treatment of infections and cancer.

Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate: A structurally similar compound with potential biological activities.

  • Ethyl 2-(3-cyano-1H-1,2,3-triazol-1-yl)acetate: Another triazole derivative with similar applications.

Uniqueness: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is unique in its specific arrangement of atoms and functional groups, which can lead to distinct biological activities and chemical reactivity compared to other triazole derivatives.

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Properties

IUPAC Name

ethyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)4-11-5-9-6(3-8)10-11/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPMYICABHJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-bromoacetate (8.88 g, 53.15 mmol) was reacted with 1H-1,2,4-triazole-3-carbonitrile (5 g, 53.15 mmol) according to the procedure as described in Example 48, Step A to give the title compound as a white solid (8 g, 84%). The compound was characterized by the following spectroscopic data:
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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